



Protocol for the N-functionalization of the 1,2-Benzisothiazole Ring

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Compound of Interest		
Compound Name:	1,2-Benzisothiazole	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-functionalization of the **1,2-benzisothiazole** ring, a scaffold of significant interest in medicinal chemistry and drug development. The procedures outlined below cover key N-functionalization reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation, primarily focusing on the accessible and versatile **1,2-benzisothiazol-3(2H)-one** and its derivatives.

Introduction

The **1,2-benzisothiazole** core is a prominent heterocyclic motif found in a variety of biologically active compounds. The nitrogen atom of the isothiazole ring serves as a critical point for substitution, allowing for the modulation of the molecule's physicochemical properties and biological activity.[1] Strategic functionalization at the N-2 position has been shown to significantly influence the antibacterial, antifungal, and enzyme inhibitory properties of these compounds.[1] This document offers detailed methodologies for the synthesis of diverse N-substituted **1,2-benzisothiazole** derivatives.

Key N-Functionalization Reactions N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen of the **1,2-benzisothiazole** ring. This can be achieved under various conditions, often involving the reaction of an N-anion with an electrophilic alkylating agent.







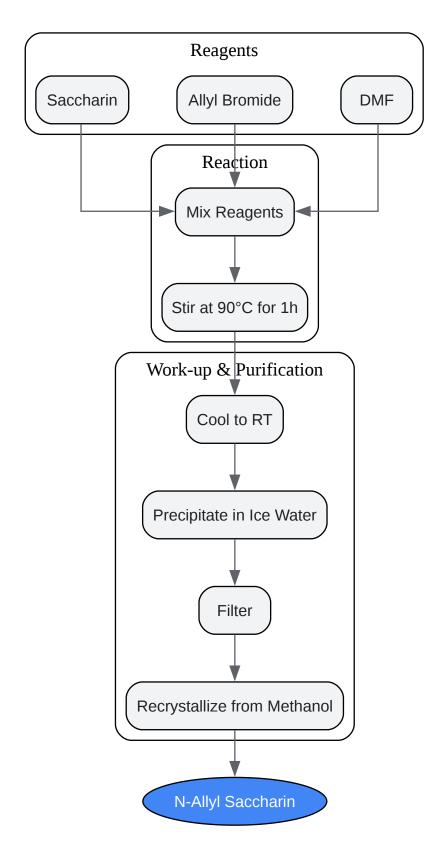
This protocol describes the N-alkylation of saccharin using an allyl bromide in dimethylformamide (DMF).

Experimental Protocol:

- To a solution of 2,3-dihydro-1,2-benzisothiazol-3-one-1,1-dioxide (saccharin) (1.83 g, 10.0 mmol) in dimethylformamide (5.0 ml), add allyl bromide (1.20 g, 10.0 mmol).
- Stir the reaction mixture for 1 hour at 90°C.
- Cool the contents to room temperature.
- Pour the reaction mixture over crushed ice to precipitate the product.
- Filter the white precipitate, wash with water, and dry.
- Recrystallize the crude product from methanol to obtain pure 2-(prop-2-enyl)-1,2benzisothiazol-3(2H)-one 1,1-dioxide.[2]

Workflow for N-Alkylation of Saccharin





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Caption: Workflow for the N-alkylation of saccharin.



Reactant	Alkylatin g Agent	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
Saccharin	Allyl bromide	DMF	90	1	Not Specified	[2]
1,2- Benzisothi azolin-3- one (as lithium salt)	Electrophili c alkylating agent	Not Specified	Not Specified	Not Specified	Good	[3]

N-Arylation

N-arylation introduces aryl substituents, which can significantly impact the biological activity of the resulting compounds. Copper-catalyzed cross-coupling reactions are a common and effective method for this transformation.

This protocol outlines a general procedure for the N-arylation of NH-containing heterocycles, which is applicable to 1,2-benzisothiazol-3(2H)-one, using an arenediazonium tetrafluoroborate.

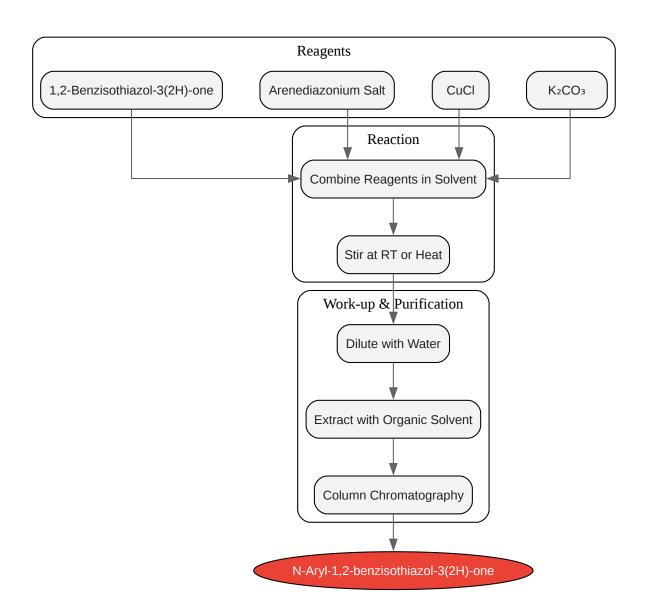
Experimental Protocol:

- In a reaction vessel, combine 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the desired arenediazonium tetrafluoroborate (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
- Add a suitable solvent (e.g., DMF or DMSO).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.



• Purify the crude product by column chromatography on silica gel to afford the N-aryl-1,2-benzisothiazol-3(2H)-one.[4]

General Workflow for N-Arylation



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Caption: General workflow for copper-catalyzed N-arylation.

Starting Material	Arylating Agent	Catalyst	Base	Yield (%)	Reference
1,2- Benzisothiaz ol-3(2H)-one	Arenediazoni um tetrafluorobor ates	CuCl	K2CO3	up to 95	[4]

N-Acylation

N-acylation introduces an acyl group, which can serve as a key pharmacophore or a handle for further functionalization.

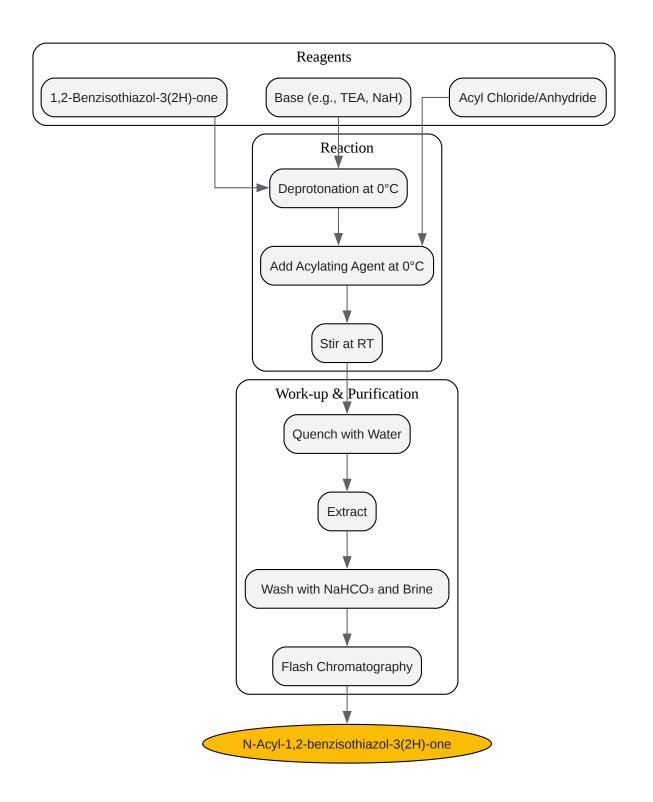
This protocol provides a general approach for the synthesis of N-acyl derivatives, which have been evaluated as caspase inhibitors.

Experimental Protocol:

- To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DCM), add a base such as triethylamine (1.2 equiv.) or sodium hydride (1.1 equiv.) at 0 °C.
- Stir the mixture for 15-30 minutes.
- Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with saturated agueous NaHCO₃ solution and brine.
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by flash chromatography to yield the N-acylated product.[1]



Workflow for N-Acylation



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Caption: General workflow for the N-acylation of 1,2-benzisothiazol-3(2H)-one.

Starting Material	Acylating Agent	Base	Yield Range	Reference
1,2- Benzisothiazol- 3(2H)-one	Various acyl chlorides	Not specified in detail	Not specified in detail	[1]

N-Sulfonylation

N-sulfonylation introduces a sulfonyl group, which can mimic the transition state of proteases and act as a hydrogen bond acceptor, making it a valuable functional group in drug design.

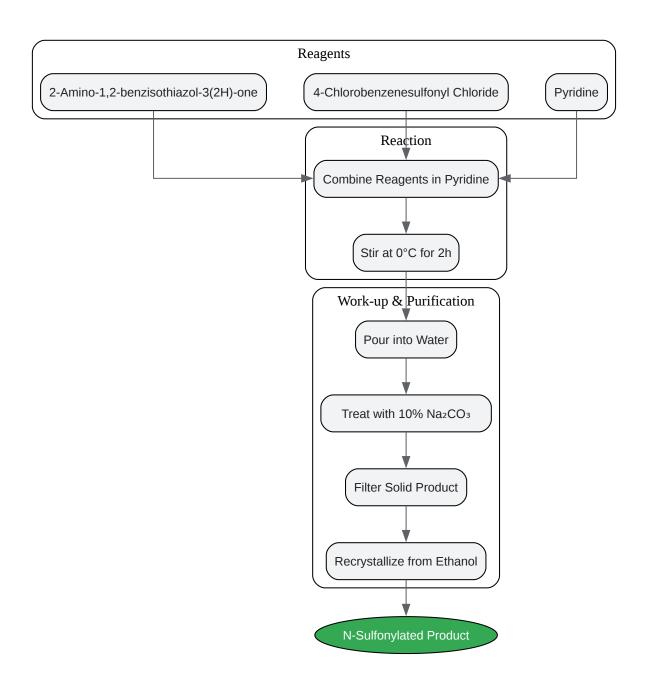
This protocol describes the reaction of 2-amino-1,2-benzisothiazol-3(2H)-one with a sulfonyl chloride.

Experimental Protocol:

- Dissolve 2-amino-1,2-benzisothiazol-3(2H)-one (10 mmol) in pyridine (8 ml).
- Cool the solution to 0 °C (273 K).
- Add 4-chlorobenzenesulfonyl chloride (11 mmol) to the solution.
- Stir the reaction mixture at 0 °C for 2 hours.
- Pour the crude reaction mixture into water (30 ml).
- Treat the aqueous mixture with a 10% aqueous sodium carbonate solution and stir for 1
 hour. This step separates the mono-sulfonylated product from the di-sulfonylated byproduct
 due to the acidic nature of the former.
- Collect the insoluble solid (the desired mono-sulfonylated product) by filtration.
- Recrystallize the product from ethanol to obtain pale yellow crystals of 4-chloro-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide.[5]



Workflow for N-Sulfonylation



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Caption: Workflow for the N-sulfonylation of 2-amino-1,2-benzisothiazol-3(2H)-one.

Starting Material	Sulfonylating Agent	Solvent	Yield (%)	Reference
2-Amino-1,2- benzisothiazol- 3(2H)-one	4- Chlorobenzenes ulfonyl chloride	Pyridine	33 (mono- sulfonylated)	[5]

Conclusion

The N-functionalization of the **1,2-benzisothiazole** ring system is a versatile strategy for the generation of novel molecular entities with diverse biological activities. The protocols described herein provide a foundation for researchers to explore the chemical space around this important scaffold. The choice of reaction conditions and starting materials will ultimately depend on the specific target molecule and desired substitution pattern. Further optimization of these protocols may be necessary to achieve desired yields and purity for specific substrates.

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